molecular formula C19H24N2O5 B6079216 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B6079216
M. Wt: 360.4 g/mol
InChI Key: AOQNHRQWCDISGJ-UHFFFAOYSA-N
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Description

3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: is a complex organic compound that features a bicyclic structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both hydrazinyl and carboxylic acid groups suggests that it may exhibit unique reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through a multi-step process:

    Preparation of 3-Methylphenoxypropanoic acid: This can be synthesized by reacting 3-methylphenol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide.

    Formation of 3-Methylphenoxypropanoyl hydrazide: The 3-methylphenoxypropanoic acid is then converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with hydrazine hydrate to form the hydrazide.

    Cyclization to form the bicyclic structure: The hydrazide is then reacted with bicyclo[2.2.1]heptane-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid.

    Reduction: The hydrazinyl group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3-({2-[2-(3-Carboxyphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid.

    Reduction: 3-({2-[2-(3-Methylphenoxy)propanoyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it useful as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: The hydrazinyl group may allow the compound to act as an inhibitor for certain enzymes.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Possible applications in the treatment of diseases due to its potential biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Material Production:

Mechanism of Action

The mechanism of action of 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is likely related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The hydrazinyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bicyclic structure may also allow for specific binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-({2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a different substitution pattern on the phenyl ring.

    3-({2-[2-(3-Methylphenoxy)butanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a longer alkyl chain.

Uniqueness

The unique combination of the bicyclic structure with the hydrazinyl and carboxylic acid groups makes 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid distinct. This combination allows for a wide range of chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

3-[[2-(3-methylphenoxy)propanoylamino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-10-4-3-5-14(8-10)26-11(2)17(22)20-21-18(23)15-12-6-7-13(9-12)16(15)19(24)25/h3-5,8,11-13,15-16H,6-7,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQNHRQWCDISGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NNC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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